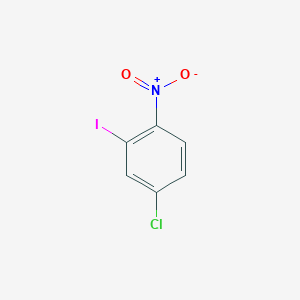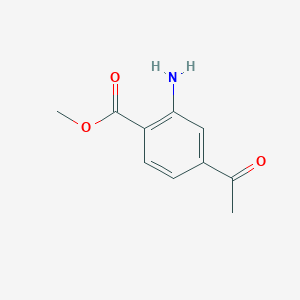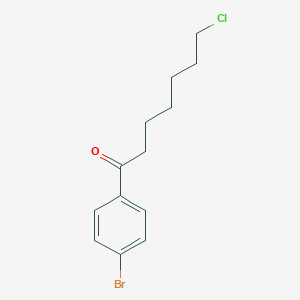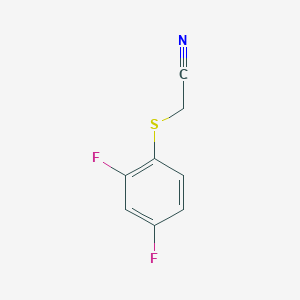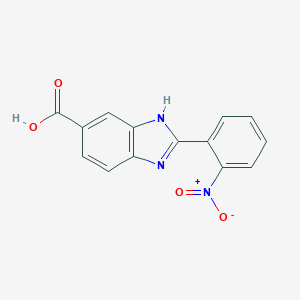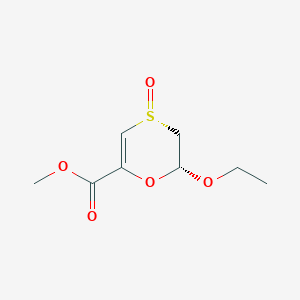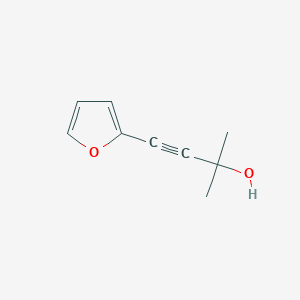
(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one is a chemical compound that belongs to the class of morpholine derivatives. It is also known as MP-10 and is commonly used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one is not fully understood. However, it has been suggested that it may act as a free radical scavenger and may also modulate the expression of various genes involved in inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of arthritis. Additionally, it has been found to improve cognitive function and reduce neuronal damage in animal models of ischemic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for the study of (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one. One potential direction is to further investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, the development of new derivatives of (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one with improved therapeutic properties is another potential future direction.
Métodos De Síntesis
The synthesis of (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with propan-2-amine in the presence of hydrochloric acid and sodium triacetoxyborohydride. The resulting product is then treated with morpholine in the presence of acetic anhydride and triethylamine to yield (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one.
Aplicaciones Científicas De Investigación
(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit neuroprotective effects against ischemic brain injury and has been shown to improve cognitive function in animal models. Additionally, it has been studied for its potential anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis.
Propiedades
Número CAS |
175226-77-4 |
|---|---|
Nombre del producto |
(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one |
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one |
InChI |
InChI=1S/C8H15NO3/c1-5(2)6-4-12-8(10)7(9-6)11-3/h5-7,9H,4H2,1-3H3/t6-,7+/m1/s1 |
Clave InChI |
NCTVKRRGVZMFGA-RQJHMYQMSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=O)[C@@H](N1)OC |
SMILES |
CC(C)C1COC(=O)C(N1)OC |
SMILES canónico |
CC(C)C1COC(=O)C(N1)OC |
Sinónimos |
2-Morpholinone,3-methoxy-5-(1-methylethyl)-,(3S-trans)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



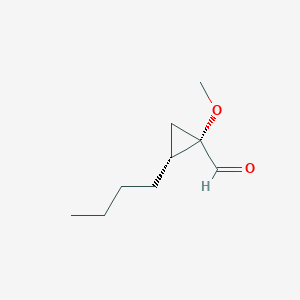
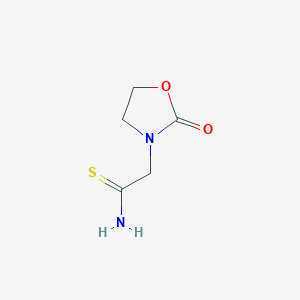
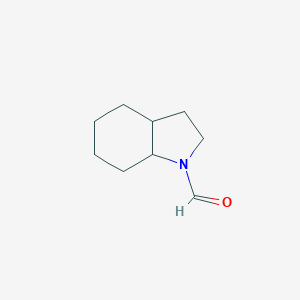
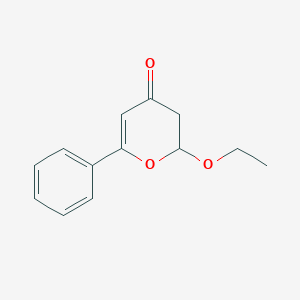
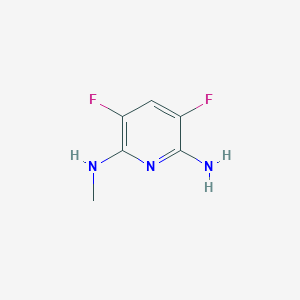
![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)
![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
